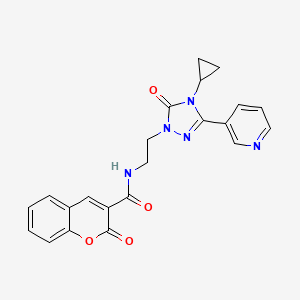

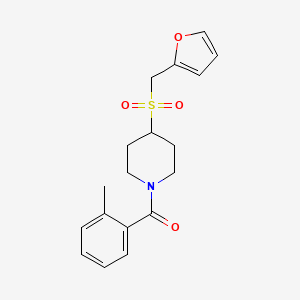

![molecular formula C20H15N3O2 B2704812 2-氰基-3-(呋喃-2-基)-N-{[4-(吡啶-3-基)苯基]甲基}丙-2-烯酰胺 CAS No. 1424355-48-5](/img/structure/B2704812.png)

2-氰基-3-(呋喃-2-基)-N-{[4-(吡啶-3-基)苯基]甲基}丙-2-烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-cyano-3-(furan-2-yl)-N-{[4-(pyridin-3-yl)phenyl]methyl}prop-2-enamide” is a complex organic compound. It is a derivative of furo[3,2-c]pyridine . The compound is likely to have a complex structure due to the presence of multiple functional groups including a cyano group, a furan ring, a pyridine ring, and an amide group.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, some [3,2 -c ]pyridine derivatives were synthesized from furan-2-carbaldehyde under the Perkin’s conditions . The obtained acid was converted to the corresponding azide, which was then cyclized to give furo[3,2- c ]pyridin-4(5 H )-one . The reaction of pyridone with phosphorus oxychloride rendered the chloroderivative, which was treated in the condition of Suzuki coupling reaction with boronic acid to give 4-phenylfuro[3,2- c ]pyridine .Chemical Reactions Analysis

The compound is likely to undergo a variety of chemical reactions due to the presence of multiple reactive groups. For instance, the cyano group can undergo reactions such as hydrolysis, reduction, and nucleophilic addition. The furan ring can undergo electrophilic aromatic substitution reactions, and the amide group can participate in reactions such as hydrolysis and condensation .科学研究应用

杂环化合物的合成

该化合物与杂环化合物的合成有关,杂环化合物在药物和材料科学的发展中至关重要。例如,Strizhenko 等人。(2020)展示了在多功能烯胺腈(吡唑的前体和呋喃并[3,4-b]吡啶和呋喃并[3,4-b]嘧啶的环化衍生物)的合成中使用相关的氰基和呋喃化合物(Strizhenko, Vasil’ev, Suponitsky, & Sheremetev, 2020)。这些化合物在材料科学和药物开发中具有潜在应用。

小胶质细胞的成像

另一个重要的应用是通过靶向巨噬细胞集落刺激因子 1 受体(CSF1R)对小胶质细胞进行成像,正如 Horti 等人所展示的。(2019)。他们开发了一种针对 CSF1R(一种小胶质细胞特异性标记物)的 PET 示踪剂,可用于成像反应性小胶质细胞和体内导致神经炎症的疾病相关小胶质细胞(Horti et al., 2019)。该应用对于了解神经炎症在各种神经精神疾病中的作用至关重要。

化学转化和反应

类似于“2-氰基-3-(呋喃-2-基)-N-{[4-(吡啶-3-基)苯基]甲基}丙-2-烯酰胺”的化合物的化学多功能性允许它们用于多种化学反应。Shiotani 和 Taniguchi(1996)探索了呋喃并[3,2-b]吡啶 N-氧化物的氰化、氯化和硝化,证明了该化合物在生成具有潜在生物活性的衍生物中的效用(Shiotani & Taniguchi, 1996)。

潜在的抗原生动物剂

含有呋喃和吡啶单元的化合物因其抗原生动物特性而受到研究。例如,Ismail 等人。(2004)合成了显示出强 DNA 亲和力和对布氏锥虫罗得西亚锥虫和恶性疟原虫的体外活性,突出了它们作为抗原生动物剂的潜力(Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004)。

未来方向

The future directions for research on “2-cyano-3-(furan-2-yl)-N-{[4-(pyridin-3-yl)phenyl]methyl}prop-2-enamide” could include further exploration of its synthesis, characterization, and potential applications. Given the antimicrobial activity of similar compounds , it could be interesting to investigate the biological activity of this compound. Further studies could also explore its potential uses in various fields such as medicinal chemistry, materials science, and chemical biology.

属性

IUPAC Name |

2-cyano-3-(furan-2-yl)-N-[(4-pyridin-3-ylphenyl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2/c21-12-18(11-19-4-2-10-25-19)20(24)23-13-15-5-7-16(8-6-15)17-3-1-9-22-14-17/h1-11,14H,13H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUQVVAJSRSYBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(C=C2)CNC(=O)C(=CC3=CC=CO3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

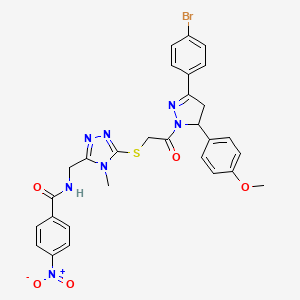

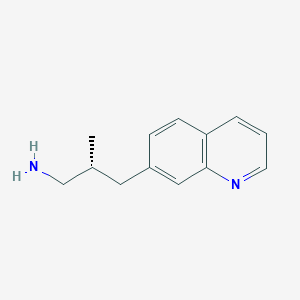

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2704729.png)

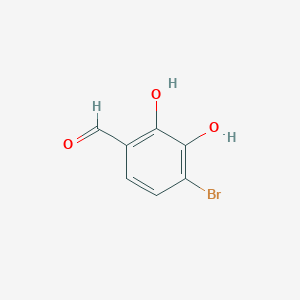

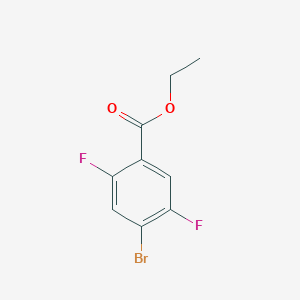

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2704731.png)

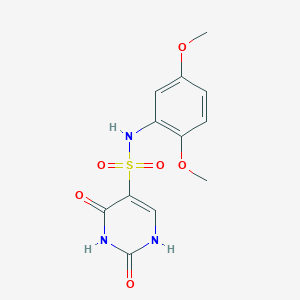

![1-Ethylsulfonyl-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2704734.png)

![5-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2704741.png)

![(E)-9-methyl-6-(styrylsulfonyl)-6,9-diazaspiro[4.5]decane](/img/structure/B2704751.png)

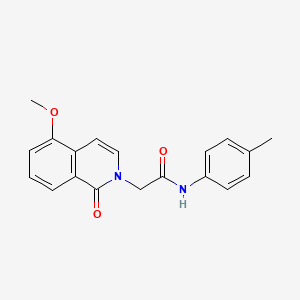

![5-methyl-N-(pyridin-2-yl)-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2704752.png)